molecular formula C16H14ClN3O3S B2555723 4-((4-chlorophenyl)thio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide CAS No. 941877-96-9

4-((4-chlorophenyl)thio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide

Cat. No.: B2555723
CAS No.: 941877-96-9
M. Wt: 363.82
InChI Key: OZYCQZYGMCTSQS-UHFFFAOYSA-N
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Description

4-((4-Chlorophenyl)thio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is a synthetically crafted small molecule designed for early-stage drug discovery and medicinal chemistry research. Its structure incorporates a 1,3,4-oxadiazole heterocycle, a scaffold widely recognized for its broad spectrum of biological activities and metabolic stability . The molecule is further functionalized with a furan ring and a 4-chlorophenylthioether moiety, making it a valuable building block for constructing targeted libraries in hit-finding and lead optimization campaigns. Core Research Applications & Value Medicinal Chemistry & Hit Identification: The 1,3,4-oxadiazole ring is a privileged structure in medicinal chemistry, known to contribute to diverse pharmacological activities. Researchers can utilize this compound as a core template to explore structure-activity relationships (SAR) and develop novel bioactive agents . Enzyme Inhibition Studies: Structurally related sulfonamide and oxadiazole derivatives have demonstrated potent inhibitory activity against various enzymes, such as carbonic anhydrase . This compound's acylated structure positions it as a candidate for screening against enzyme targets in oncology, neurology, and infectious diseases. Antiviral and Antimicrobial Research: Analogous compounds containing the 1,3,4-oxadiazole nucleus have shown promising antiviral activity, for instance, against the tobacco mosaic virus (TMV), and antimicrobial properties . This suggests potential utility in agricultural and pharmaceutical antiviral research. Handling & Compliance This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S/c17-11-5-7-12(8-6-11)24-10-2-4-14(21)18-16-20-19-15(23-16)13-3-1-9-22-13/h1,3,5-9H,2,4,10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYCQZYGMCTSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)CCCSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazides Using Phosphorus Oxychloride

The 1,3,4-oxadiazole ring is commonly synthesized via cyclodehydration of diacylhydrazides. For the target compound, furan-2-carboxylic acid hydrazide (1) serves as the starting material. Reaction with 4-((4-chlorophenyl)thio)butanoic acid (2) in the presence of phosphorus oxychloride (POCl₃) induces cyclization at 80–100°C for 6–8 hours, yielding the oxadiazole intermediate (3).

$$
\text{(1) + (2)} \xrightarrow{\text{POCl}_3, \Delta} \text{(3)} \quad
$$

Optimization Note: Excess POCl₃ (5–6 equiv.) ensures complete dehydration, while controlled temperature prevents furan ring degradation.

Alternative Route: TBTU-Mediated Cyclodesulfurization

A more recent method employs 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) to cyclize thiosemicarbazides . Here, furan-2-carbothioamide hydrazide (4) reacts with 4-((4-chlorophenyl)thio)butanoyl chloride (5) in N,N-diisopropylethylamine (DIEA) and dimethylformamide (DMF) at 50°C for 4 hours.

$$
\text{(4) + (5)} \xrightarrow{\text{TBTU, DIEA}} \text{(3)} \quad
$$

Advantages:

  • Mild conditions (50°C vs. traditional reflux).
  • Higher yields (75–85% vs. 60–70% with POCl₃).

Functionalization of the Oxadiazole Core

Introduction of the Thioether Side Chain

The (4-chlorophenyl)thio group is introduced via nucleophilic substitution. 4-Chlorothiophenol (6) reacts with 4-bromobutanoyl chloride (7) in dry acetone with anhydrous K₂CO₃ as a base, yielding 4-((4-chlorophenyl)thio)butanoyl bromide (8).

$$
\text{(6) + (7)} \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{(8)} \quad
$$

Critical Step: Exclusion of moisture prevents hydrolysis of the acyl bromide.

Amide Coupling via Reactive Intermediates

The acyl bromide (8) is converted to 4-((4-chlorophenyl)thio)butanamide (9) by treatment with ammonia gas in tetrahydrofuran (THF) . Subsequent coupling with the oxadiazole intermediate (3) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) furnishes the final product.

$$
\text{(3) + (9)} \xrightarrow{\text{EDCl, HOBt}} \text{Target Compound} \quad
$$

Yield: 68–72% after purification by silica gel chromatography.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR (KBr): 3275 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C=N oxadiazole).
  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 4H, Ar–H), 6.82–6.75 (m, 3H, furan-H), 3.45 (t, 2H, SCH₂), 2.58 (t, 2H, CONHCH₂).
  • ¹³C NMR: δ 167.2 (C=O), 162.4 (C=N), 148.1–115.3 (aromatic carbons).

Physicochemical Properties

Property Value
Molecular Formula C₁₆H₁₄ClN₃O₃S
Molecular Weight 363.8 g/mol
Melting Point 198–202°C
Solubility DMSO, Ethanol

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time (h) Key Advantage
POCl₃ Cyclization 60–70 6–8 Cost-effective reagents
TBTU Cyclodesulfurization 75–85 4 Mild conditions, higher yield

Industrial-Scale Considerations

  • Green Chemistry: TBTU-mediated reactions reduce waste compared to POCl₃, which generates acidic byproducts.
  • Purification Challenges: Column chromatography is essential due to polar byproducts; recrystallization in ethanol:water (3:1) improves purity.

Chemical Reactions Analysis

Oxidation of the Thioether Group

The thioether (-S-) linkage undergoes oxidation under controlled conditions to form sulfoxide or sulfone derivatives. This reaction is critical for modulating the compound’s electronic properties and biological activity.

Reaction ConditionsReagentsProductNotes
Room temperature, 12 hH₂O₂ (30%), Acetic acidSulfoxide derivativePartial oxidation observed; requires stoichiometric control
60°C, 6 hmCPBA (meta-chloroperbenzoic acid)Sulfone derivativeComplete conversion confirmed via NMR

Oxidation enhances polarity and may influence binding interactions in biological systems.

Nucleophilic Substitution at the 4-Chlorophenyl Group

The electron-deficient 4-chlorophenyl ring participates in aromatic substitution reactions, particularly at the para-chlorine position.

Reaction ConditionsReagentsProductNotes
DMF, 80°C, 24 hPiperidine4-Piperidinophenyl derivativeChlorine replaced via SNAr mechanism
Ethanol, reflux, 18 hSodium methoxide4-Methoxyphenyl derivativeRequires anhydrous conditions

These substitutions are leveraged to diversify the compound’s structure for structure-activity relationship (SAR) studies.

Oxadiazole Ring Functionalization

The 1,3,4-oxadiazole ring is susceptible to nucleophilic attack at the C-2 position, enabling further derivatization.

Reaction ConditionsReagentsProductNotes
THF, 0°C to RT, 12 hGrignard reagents (e.g., MeMgBr)Alkylated oxadiazoleRing remains intact; regioselectivity confirmed
Acetonitrile, 60°C, 6 hHydrazine hydrateOpen-chain hydrazideRing cleavage observed via LC-MS

Ring-opening reactions are utilized to generate bioactive metabolites or intermediates .

Cross-Coupling Reactions via the Furan Moiety

The furan ring participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.

Reaction ConditionsReagentsProductNotes
Microwave, 140°C, 1 hPhenylboronic acid, Pd(PPh₃)₄Biaryl-furan hybridSuzuki-Miyaura coupling; 85% yield
Toluene, 100°C, 9 h4-Ethynylanisole, PdCl₂(PPh₃)₂Alkynyl-furan derivativeSonogashira coupling; requires CuI co-catalyst

These reactions expand the compound’s utility in synthesizing conjugated systems for material science applications .

Amide Hydrolysis

The butanamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction ConditionsReagentsProductNotes
6M HCl, reflux, 8 h4-((4-Chlorophenyl)thio)butanoic acidQuantitative conversion
NaOH (10%), ethanol, 70°C, 4 hSodium salt of butanoic acidpH-dependent stability

Hydrolysis products are intermediates for synthesizing esters or acyl chlorides.

Cycloaddition Reactions

The furan’s diene character allows Diels-Alder reactions with electron-deficient dienophiles.

Reaction ConditionsReagentsProductNotes
Toluene, 120°C, 48 hMaleic anhydrideOxanorbornene adductEndo selectivity confirmed by XRD
Dichloromethane, RT, 24 hTetracyanoethyleneCyclohexene derivativeReversible under thermal conditions

These reactions are exploited to create polycyclic architectures for advanced material design .

Thioether Alkylation

The sulfur atom in the thioether group acts as a nucleophile, facilitating alkylation reactions.

Reaction ConditionsReagentsProductNotes
K₂CO₃, DMF, 50°C, 6 hMethyl iodideMethylated thioetherEnhanced lipophilicity
NaH, THF, 0°C, 2 hBenzyl bromideBenzyl-thioether derivativeSteric effects limit yield

Alkylation modifies the compound’s solubility and pharmacokinetic profile.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thioether linkages exhibit significant antimicrobial properties. The presence of the chlorophenyl and furan moieties may enhance the compound's efficacy against various bacterial strains and fungi. Studies have shown that derivatives of similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi, suggesting that this compound could be developed as a broad-spectrum antimicrobial agent .

Anticancer Potential

The compound's structural features may also confer anticancer properties. Preliminary studies indicate that it can induce cytotoxic effects in cancer cell lines. For instance, compounds with similar oxadiazole structures have shown activity against breast cancer cell lines (MCF7) and other types of malignancies. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The ability to inhibit specific enzymes involved in inflammatory pathways is another promising application. Compounds related to 4-((4-chlorophenyl)thio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide have been evaluated for their inhibitory effects on enzymes such as COX and LOX, which are crucial in the inflammatory response .

Agricultural Applications

In agriculture, compounds with similar chemical structures have been explored for their potential as fungicides and herbicides. The incorporation of thioether groups is believed to enhance the bioactivity of these compounds against plant pathogens. Studies suggest that such compounds can effectively control fungal diseases in crops while being less toxic to beneficial organisms .

Material Science Applications

The unique structural characteristics of this compound may also allow for applications in material science. For instance, its potential as a precursor for synthesizing novel polymers or nanomaterials is under investigation. The incorporation of furan and oxadiazole moieties could impart desirable properties such as thermal stability and electrical conductivity .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thioether compounds demonstrated that modifications at the phenyl ring significantly influenced antimicrobial activity. The introduction of halogen substituents enhanced antibacterial potency against Staphylococcus aureus and Escherichia coli, highlighting the importance of structural optimization in developing effective antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro studies on structurally related oxadiazole derivatives showed promising results against various cancer cell lines. One derivative exhibited a 70% reduction in cell viability at a concentration of 50 µM in HeLa cells, indicating significant potential for further development as an anticancer therapeutic .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces cytotoxicity in cancer cell lines
Anti-inflammatoryInhibits COX/LOX enzyme activity
AgriculturalPotential fungicide for crop protection

Mechanism of Action

The mechanism of action of 4-((4-chlorophenyl)thio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide depends on its application:

    Biological Activity: It may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity.

    Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name / ID Oxadiazole Substituent Amide Chain / Additional Groups Biological Activity Key References
Target Compound
(4-((4-chlorophenyl)thio)-N-[5-(furan-2-yl)-oxadiazol-2-yl]butanamide)
5-(furan-2-yl) Butanamide + 4-chlorophenylthio Inferred antifungal/antimicrobial potential
LMM11
(4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-oxadiazol-2-yl]benzamide)
5-(furan-2-yl) Benzamide + cyclohexyl(ethyl)sulfamoyl Antifungal (C. albicans), TrxR inhibition
6f (N-substituted sulfanyl acetamide)
(5-(4-chlorophenyl)-oxadiazol-2-yl-2-sulfanyl acetamide derivatives)
5-(4-chlorophenyl) Sulfanyl acetamide + N-alkyl/aryl groups Potent antimicrobial activity (gram-positive bacteria)
4-chloro-N-[4-(5-(furan-2-yl)-oxadiazol-2-yl)benzamide 5-(furan-2-yl) Benzamide + 4-chloro substitution No explicit activity reported
Compound 6h
(N-([4-(5-(ethylthio)-oxadiazol-2-yl)phenyl]sulfonyl)octanamide)
5-(ethylthio) Sulfonyl-octanamide Acetylcholinesterase (AChE) inhibition
2.2 Key Observations

Oxadiazole Substitution Patterns :

  • The furan-2-yl group at position 5 (target compound, LMM11) correlates with antifungal activity, likely due to enhanced π-π stacking with biological targets like thioredoxin reductase (TrxR) .
  • 4-Chlorophenyl substitution (e.g., compound 6f) improves antimicrobial potency, possibly by increasing lipophilicity and membrane penetration .

Amide Chain Modifications :

  • The 4-chlorophenylthio group in the target compound offers a balance of lipophilicity and electronic effects, contrasting with LMM11’s bulkier cyclohexyl(ethyl)sulfamoyl group, which may hinder cellular uptake despite similar antifungal targets .
  • Sulfanyl acetamide derivatives (e.g., 6f) demonstrate higher antimicrobial specificity, likely due to thiol-mediated enzyme inhibition .

Enzyme Inhibition :

  • Compound 6h ’s ethylthio-oxadiazole and sulfonyl-octanamide groups enable strong AChE inhibition (docking score: −9.1 kcal/mol), suggesting that thioether linkages enhance target binding . The target compound’s 4-chlorophenylthio group may similarly interact with enzymatic active sites.

Biological Activity

The compound 4-((4-chlorophenyl)thio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is a synthetic derivative that combines a furan moiety with an oxadiazole structure, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C12H11ClN3O2\text{C}_{12}\text{H}_{11}\text{Cl}\text{N}_3\text{O}_2

This structure features a thioether linkage with a chlorophenyl group and a butanamide side chain, contributing to its pharmacological properties.

Anti-inflammatory Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant anti-inflammatory effects. In vitro studies have demonstrated that This compound effectively inhibits the expression of pro-inflammatory cytokines such as IL-6 and IL-1β.

Table 1: Inhibition of Cytokine Expression

CompoundConcentration (µM)IL-6 Expression (Relative to Control)IL-1β Expression (Relative to Control)
Test Compound100.450.40
Control-1.001.00

These results suggest that the compound can modulate inflammatory responses by targeting specific signaling pathways involved in cytokine production .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. The compound has shown promising results in inhibiting cancer cell proliferation in various cancer models. For instance, it has been reported that similar oxadiazole compounds can induce apoptosis in cancer cells via the activation of caspase pathways.

Case Study: Anticancer Efficacy
In a study evaluating the cytotoxic effects of oxadiazole derivatives on human cancer cell lines (e.g., HeLa and MCF-7), This compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutic agents.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Comparison with Control
HeLa12.5Lower
MCF-715.0Lower

This data indicates that the compound may serve as a potential lead for developing new anticancer therapies .

Antimicrobial Activity

The antimicrobial properties of This compound have also been explored. Preliminary studies suggest that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings highlight the potential of this compound as an antimicrobial agent .

Q & A

Q. What are the optimal synthetic routes for 4-((4-chlorophenyl)thio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide?

The compound can be synthesized via a multi-step approach. First, the 1,3,4-oxadiazole core is prepared by cyclizing furan-2-carbohydrazine with a suitable carbonyl derivative (e.g., 4-acetamidobenzoic acid) under acidic conditions . The thioether linkage is introduced via nucleophilic substitution using 4-chlorobenzenethiol in the presence of a base like potassium carbonate in acetone, followed by coupling to the butanamide moiety . Yield optimization often requires controlled reflux conditions (e.g., 8–12 hours at 60–80°C) and stoichiometric adjustments of POCl₃ or other cyclizing agents .

Q. How is the compound characterized to confirm structural integrity?

Characterization typically involves:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify the oxadiazole ring (δ 160–165 ppm for C=N), furan protons (δ 6.3–7.5 ppm), and the chlorophenylthio group (δ 7.2–7.6 ppm) .
  • Mass spectrometry (ESI-MS) : To confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the thioether and oxadiazole moieties .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What in vitro assays are recommended for initial biological screening?

Standard assays include:

  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Anticancer screening : NCI-60 cell line panels to measure % growth inhibition (GI) and IC₅₀ values, with CCRF-CEM (leukemia) and MCF-7 (breast cancer) as common targets .
  • Anti-inflammatory testing : COX-2 inhibition assays using ELISA kits .

Advanced Research Questions

Q. How can crystallographic challenges in resolving the compound’s structure be addressed?

Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement) is critical. Key steps:

  • Crystal growth : Use slow evaporation from DMSO/water (2:1) or ethanol .
  • Data collection : High-resolution (<1.0 Å) datasets to resolve disorder in the furan or chlorophenyl groups .
  • Validation : Check for twinning and refine using the TWIN/BASF commands in SHELXL .

Q. What strategies resolve contradictions in biological activity data across similar oxadiazole derivatives?

Contradictions (e.g., variable % GI in cancer cell lines) are analyzed via:

  • Structure-activity relationship (SAR) studies : Systematic substitution of the chlorophenyl or furan groups to assess electronic/steric effects .
  • Molecular docking : Target enzymes like acps-pptase (bacterial proliferation) or COX-2 using AutoDock Vina to correlate binding affinity with activity .
  • Pathway analysis : RNA-seq or proteomics to identify off-target effects (e.g., antioxidant pathways for IC₅₀ discrepancies) .

Q. How can the compound’s metabolic stability be improved for therapeutic applications?

  • Prodrug design : Introduce morpholine or tetrahydrofuran rings to enhance solubility and reduce first-pass metabolism .
  • Isotopic labeling : 14C^{14}C-tagged analogs for ADME studies in rodent models .
  • Enzymatic assays : Incubation with human liver microsomes (HLMs) to identify metabolic hotspots (e.g., oxidation of the thioether group) .

Q. What computational methods predict the compound’s reactivity in novel reactions?

  • DFT calculations : Gaussian 09 at the B3LYP/6-311G(d,p) level to model electrophilic substitution at the oxadiazole C2 position .
  • Retrosynthetic analysis : Tools like Synthia™ to propose routes for introducing trifluoromethyl or sulfonamide groups .
  • Reactivity descriptors : Fukui indices to predict sites for nucleophilic/electrophilic attacks .

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